N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
Overview
Description
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a complex organic compound that features a thiazolo[3,2-b][1,2,4]triazole core, a 4-chlorophenyl group, and a cinnamamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as (E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide, is a derivative of thiazole . Thiazole derivatives have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives act by inhibiting the biosynthesis of prostaglandins , while others target viral hemagglutinin, a protein that ensures the ability of the virus to attach to the host cell .
Biochemical Pathways
For example, some thiazole derivatives inhibit the cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and apoptosis . Additionally, it binds to specific receptors on cell membranes, modulating their activity and downstream signaling cascades.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell survival and proliferation rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s excretion from the body. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biological effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thiosemicarbazides and α-haloketones under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a 4-chlorophenyl halide reacts with the thiazolo[3,2-b][1,2,4]triazole intermediate.
Attachment of the Cinnamamide Moiety: The final step involves the coupling of the intermediate with cinnamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of the thiazolo[3,2-b][1,2,4]triazole core.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with desired biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles which exhibit similar biological activities.
Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is unique due to the combination of the thiazolo[3,2-b][1,2,4]triazole core with the cinnamamide moiety, which may confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c22-17-9-7-16(8-10-17)20-24-21-26(25-20)18(14-28-21)12-13-23-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEINWADTYRRDTH-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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